Sphinganine

Description

Properties

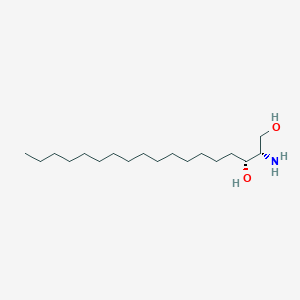

IUPAC Name |

(2S,3R)-2-aminooctadecane-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H39NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18(21)17(19)16-20/h17-18,20-21H,2-16,19H2,1H3/t17-,18+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTKJDMGTUTTYMP-ZWKOTPCHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(C(CO)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCC[C@H]([C@H](CO)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H39NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

139755-79-6 (HCl) | |

| Record name | Sphinganine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000764227 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID501016568 | |

| Record name | Sphinganine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501016568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Sphinganine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000269 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

764-22-7, 3102-56-5 | |

| Record name | Sphinganine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=764-22-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sphinganine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000764227 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sphinganine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501016568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [R-(R*,S*)]-2-aminooctadecane-1,3-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.014 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,3-Octadecanediol, 2-amino-, (2R,3S)-rel | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SPHINGANINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YT0ZSD64HM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Sphinganine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000269 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Core of Sphingolipid Synthesis: An In-depth Technical Guide to the Sphinganine Biosynthesis Pathway in Mammalian Cells

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the sphinganine biosynthesis pathway in mammalian cells, a critical metabolic route for the production of a diverse array of bioactive lipids. Dysregulation of this pathway is implicated in numerous diseases, including metabolic disorders, neurodegenerative diseases, and cancer, making its components attractive targets for therapeutic intervention. This document details the core enzymatic reactions, regulatory mechanisms, quantitative parameters, and key experimental protocols for studying this pathway.

The De Novo this compound Biosynthesis Pathway: A Three-Step Process

The de novo synthesis of this compound, the backbone of all sphingolipids, occurs in the endoplasmic reticulum (ER) and involves three sequential enzymatic reactions.

Step 1: Condensation of L-serine and Palmitoyl-CoA by Serine Palmitoyltransferase (SPT)

The first and rate-limiting step is the condensation of the amino acid L-serine with the fatty acyl-CoA, palmitoyl-CoA. This reaction is catalyzed by the enzyme serine palmitoyltransferase (SPT) , a pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzyme. The product of this reaction is 3-ketothis compound (also known as 3-ketodihydrosphingosine).

The mammalian SPT is a multimeric enzyme complex. The core catalytic unit is a heterodimer of SPTLC1 and either SPTLC2 or SPTLC3.[1] Additional small subunits, SPTSSA or SPTSSB, can associate with the complex and influence its substrate specificity for acyl-CoAs.[2] While the SPTLC1-SPTLC2-SPTSSA complex shows a strong preference for C16-CoA, the inclusion of SPTLC3 or SPTSSB can broaden the acyl-CoA substrate range.[2]

Step 2: Reduction of 3-Ketothis compound by 3-Ketothis compound Reductase (KSR)

The 3-ketothis compound produced by SPT is then rapidly reduced to this compound (also known as dihydrosphingosine) by the enzyme 3-ketothis compound reductase (KSR) . This reaction utilizes NADPH as a cofactor.

Step 3: Acylation of this compound by Ceramide Synthases (CerS)

In the final step of this core pathway, this compound is acylated by one of six ceramide synthases (CerS1-6) to form dihydroceramide. Each CerS isoform exhibits specificity for fatty acyl-CoAs of different chain lengths, which is a key determinant of the subsequent diversity of sphingolipid species.[3][4] Dihydroceramide is the precursor to ceramide, a central hub in sphingolipid metabolism.

Quantitative Data on Pathway Components

Understanding the kinetic parameters of the enzymes and the potency of their inhibitors is crucial for both basic research and drug development.

Table 1: Enzyme Kinetic Parameters

| Enzyme | Substrate(s) | Km | Vmax | Organism/System | Reference(s) |

| Serine Palmitoyltransferase | L-serine | 0.23 mM | 14 pmol min-1 (106 cells)-1 | Murine LM cells | [5] |

| Palmitoyl-CoA | ~0.05-0.1 mM (optimal) | - | Mammalian | [6] | |

| Ceramide Synthases (general) | This compound | 2 - 5 µM | - | Mammalian (in vitro) | [7] |

Table 2: Inhibitor Potency

| Inhibitor | Target Enzyme | IC50 / Ki | Organism/System | Reference(s) |

| Myriocin (ISP-1) | Serine Palmitoyltransferase | Ki = 0.28 nM | Not specified | |

| IC50 = 15 nM | CTLL-1 cells | |||

| Fumonisin B1 | Ceramide Synthases | IC50 = 0.1 µM | Rat liver microsomes | [8] |

Regulation of the Pathway: The SPT-ORMDL Feedback Loop

The activity of SPT, the gatekeeper of sphingolipid synthesis, is tightly regulated to maintain cellular sphingolipid homeostasis. A key regulatory mechanism involves a family of ER-resident transmembrane proteins called ORMDLs (ORMDL1-3) .

ORMDL proteins form a stable complex with SPT and act as negative regulators.[9][10] When cellular ceramide levels are high, ceramide is thought to bind to the SPT-ORMDL complex, inducing a conformational change in the N-terminus of the ORMDL protein.[11] This change blocks the acyl-CoA binding tunnel of SPT, thereby inhibiting its activity and reducing the influx of substrates into the pathway.[11] This feedback mechanism prevents the overaccumulation of potentially cytotoxic sphingolipid intermediates.

Visualizing the Pathway and its Regulation

To better understand the relationships between the components of the this compound biosynthesis pathway and its regulation, the following diagrams have been generated using the Graphviz DOT language.

References

- 1. lipidmaps.org [lipidmaps.org]

- 2. Sphingosine-1-phosphate - Wikipedia [en.wikipedia.org]

- 3. Mammalian Ceramide Synthases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Ceramide synthases at the centre of sphingolipid metabolism and biology - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Kinetics of long-chain (sphingoid) base biosynthesis in intact LM cells: effects of varying the extracellular concentrations of serine and fatty acid precursors of this pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. An improved method to determine serine palmitoyltransferase activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. search.library.ucla.edu [search.library.ucla.edu]

- 8. researchgate.net [researchgate.net]

- 9. The ORMDL/Orm–serine palmitoyltransferase (SPT) complex is directly regulated by ceramide: Reconstitution of SPT regulation in isolated membranes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The ORMDL/Orm-serine palmitoyltransferase (SPT) complex is directly regulated by ceramide: Reconstitution of SPT regulation in isolated membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. ORMDL in metabolic health and disease - PMC [pmc.ncbi.nlm.nih.gov]

The Central Role of Sphinganine in De Novo Sphingolipid Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sphingolipids are a class of lipids that are not only integral structural components of eukaryotic cell membranes but also serve as critical signaling molecules in a myriad of cellular processes, including proliferation, differentiation, apoptosis, and inflammation. The de novo synthesis of sphingolipids is a highly regulated pathway that originates in the endoplasmic reticulum. At the heart of this pathway lies sphinganine (also known as dihydrosphingosine), a key intermediate whose formation and subsequent metabolism are pivotal for the production of all downstream sphingolipids. This technical guide provides an in-depth exploration of the role of this compound in de novo sphingolipid synthesis, offering detailed experimental protocols, quantitative data, and visual representations of the key pathways and workflows for researchers, scientists, and drug development professionals.

The De Novo Sphingolipid Synthesis Pathway

The de novo synthesis of sphingolipids is a conserved enzymatic cascade that begins with simple precursors and culminates in the production of ceramide, the central hub of sphingolipid metabolism. This compound is the second key intermediate in this pathway.

The synthesis proceeds through the following core steps:

-

Formation of 3-Ketothis compound: The pathway is initiated by the condensation of L-serine and palmitoyl-CoA, a reaction catalyzed by the enzyme serine palmitoyltransferase (SPT) . This is the rate-limiting step of the entire pathway.[1][2][3]

-

Formation of this compound: The product of the SPT reaction, 3-ketothis compound, is then rapidly reduced to This compound by the enzyme 3-ketodihydrosphingosine reductase (KDSR) , utilizing NADPH as a cofactor.[4][5]

-

Formation of Dihydroceramide (B1258172): this compound is subsequently acylated by a family of ceramide synthases (CerS) , which attach a fatty acyl-CoA of a specific chain length to the this compound backbone, forming dihydroceramide.[5][6][7] There are six mammalian CerS isoforms (CerS1-6), each with a distinct preference for fatty acyl-CoA chain lengths, which introduces significant diversity into the resulting sphingolipid population.[6][8][9]

-

Formation of Ceramide: Finally, a double bond is introduced into the dihydroceramide molecule by dihydroceramide desaturase (DES) to form ceramide.[4][5] From here, ceramide can be further metabolized to form a vast array of complex sphingolipids, such as sphingomyelin, glucosylceramide, and gangliosides.

Regulation of the Pathway

The de novo synthesis of sphingolipids is tightly regulated, primarily at the level of SPT. The ORMDL family of proteins (ORMDL1-3 in mammals) are key negative regulators of SPT activity.[10] When cellular ceramide levels are high, ORMDL proteins bind to the SPT complex and inhibit its activity, thus providing a homeostatic feedback mechanism to prevent the overaccumulation of sphingolipids.

Quantitative Data on this compound and its Derivatives

The cellular concentrations of this compound and its metabolites are tightly controlled and can be significantly altered by pharmacological agents or in disease states.

Effects of Sphingolipid Synthesis Inhibitors

| Inhibitor | Target Enzyme | Cell/Tissue Model | Treatment | Change in this compound Level | Change in Dihydroceramide Level | Reference |

| Myriocin | Serine Palmitoyltransferase (SPT) | Diabetic Rats (Liver) | - | ↓ 60% | Not Reported | [4] |

| L6 Myotubes | 10 µM | ↓ ~75% | Not Reported | [4] | ||

| B16F10 Melanoma Cells | 1 µM for 24h | Reduced by ~75% | Not Reported | [1] | ||

| Fumonisin B1 | Ceramide Synthases (CerS) | Wistar Rats (Serum) | 5 mg/kg for 21 days | ↑ ~188% | Not Reported | [11] |

| Wistar Rats (Liver) | 5 mg/kg for 21 days | ↑ ~1020% | Not Reported | [11] | ||

| Cultured Cerebellar Neurons | - | Accumulation | ↓ | [12] |

This compound and Dihydroceramide Levels in Cancer

| Cell Line | Cancer Type | This compound Level (pmol/mg protein) | Dihydroceramide Level (pmol/mg protein) | Reference |

| A2780 | Human Ovarian Carcinoma | ~15 | ~50 (sum of species) | [5] |

| A2780 (4-HPR treated) | Human Ovarian Carcinoma | ~40 | ~1200 (sum of species) | [5] |

| CCRF-CEM | T-Cell Acute Lymphoblastic Leukemia | Baseline | C22:0-DHCer: ~2-fold increase with this compound + GT-11 treatment | [13] |

| MCF-7 (Doxorubicin-sensitive) | Breast Cancer | Not specified | Not specified | [14] |

| MCF-7 (Doxorubicin-resistant) | Breast Cancer | Higher levels of several dihydroceramide species compared to sensitive cells | [14] |

Sphingolipid Alterations in Neurodegenerative Diseases

| Disease Model/Patient Cohort | Sphingolipid Changes | Reference |

| Amyotrophic Lateral Sclerosis (ALS) patient spinal cord | Elevated levels of ceramides (B1148491), sphingomyelins, and glycosphingolipids | [1] |

| Parkinson's, Alzheimer's, etc. (Plasma) | Decreased sphingosine-1-phosphate (S1P), increased monohexylceramides and lactosylceramides | [4][6] |

| Parkinson's Disease brain samples | Increased levels of ceramide species, including monohexylceramide and lactosylceramide | [8] |

Impact of Genetic Manipulation on Sphingolipid Levels

| Genetic Modification | Model | Key Findings | Reference |

| SPTLC1 Knockout | HY15549 cells | Depletion of ceramide-derived lipid species | [15] |

| SPTLC2 Knockout | HY15549 cells | Depletion of ceramide-derived lipid species | [15] |

| CD8+ T cells | Reduced this compound, dihydroceramide, ceramide, and sphingomyelin | [16] | |

| CerS2 Knockout | Mouse | Decreased very-long-chain (C22-C24) ceramides; compensatory increase in C16-ceramide; elevated this compound levels | [10][17] |

| CerS5 Knockout | Mouse Lung | Reduced C16:0-ceramide and C16:0-dihydroceramide | [18][19] |

Experimental Protocols

Accurate measurement of this compound and other sphingolipids, as well as the activity of the enzymes involved in their synthesis, is crucial for research in this field.

Quantification of this compound and Other Sphingolipids by LC-MS/MS

This protocol provides a general framework for the analysis of multiple sphingolipid classes from cultured cells.

Materials and Reagents:

-

Cultured cells (typically 1-10 million cells per sample)

-

Phosphate-buffered saline (PBS), ice-cold

-

Methanol (B129727) (HPLC grade)

-

Chloroform (B151607) (HPLC grade)

-

Internal standards (e.g., C17-sphinganine, C17-sphingosine, C12-ceramide)

-

Solvents for mobile phase (e.g., acetonitrile (B52724), water, formic acid, ammonium (B1175870) formate)

-

Borosilicate glass tubes with Teflon-lined caps

Procedure:

-

Sample Preparation and Lipid Extraction:

-

Harvest cells and wash twice with ice-cold PBS.

-

Pellet the cells and resuspend in a known volume of PBS. An aliquot can be taken for protein quantification for normalization.

-

Transfer the cell suspension to a glass tube and add the internal standard mixture.

-

Perform a lipid extraction, for example, using a modified Bligh-Dyer method:

-

Add methanol and chloroform to the sample to achieve a single-phase mixture (e.g., to 100 µL of cell suspension, add 0.5 mL of methanol and 0.25 mL of chloroform).

-

Vortex thoroughly.

-

Induce phase separation by adding 0.25 mL of chloroform and 0.25 mL of water.

-

Vortex and centrifuge to separate the phases.

-

Carefully collect the lower organic phase.

-

-

Dry the lipid extract under a stream of nitrogen.

-

Reconstitute the dried lipids in a suitable solvent for LC-MS/MS analysis.[19]

-

-

LC-MS/MS Analysis:

-

Chromatography: Use a hydrophilic interaction liquid chromatography (HILIC) or a C8/C18 reversed-phase column for separation. A gradient elution with a mobile phase consisting of acetonitrile and an aqueous buffer (e.g., with ammonium formate (B1220265) and formic acid) is typically employed.[5][6]

-

Mass Spectrometry: Operate the mass spectrometer in positive ion mode with electrospray ionization (ESI). Use Multiple Reaction Monitoring (MRM) for targeted quantification of specific sphingolipids and their internal standards.

-

In Vitro Serine Palmitoyltransferase (SPT) Activity Assay

This assay measures the production of 3-ketothis compound from L-serine and palmitoyl-CoA.

Materials and Reagents:

-

Cell or tissue lysate/microsomes

-

Assay buffer (e.g., 50 mM HEPES, pH 8.0, 25 mM DTT, 2 mM EDTA)

-

Pyridoxal 5'-phosphate (PLP)

-

L-serine (radiolabeled, e.g., [³H]L-serine, or non-radiolabeled)

-

Palmitoyl-CoA

-

Myriocin (inhibitor control)

Procedure (Radiolabeled):

-

Incubate the enzyme source (e.g., 50-100 µg of protein) in the assay buffer with PLP.

-

Initiate the reaction by adding a labeling mix containing [³H]L-serine and palmitoyl-CoA.

-

Incubate at 37°C for a defined period (e.g., 60 minutes).

-

Stop the reaction by adding alkaline methanol.

-

Extract the total sphingolipids.

-

Quantify the radiolabeled product (3-ketothis compound and its downstream metabolites) by liquid scintillation counting.[4]

In Vitro Ceramide Synthase (CerS) Activity Assay

This assay measures the formation of dihydroceramide from this compound and a specific acyl-CoA.

Materials and Reagents:

-

Cell or tissue lysate

-

Assay buffer (e.g., 20 mM HEPES, pH 7.4, 25 mM KCl, 2 mM MgCl₂)

-

Fatty acid-free BSA

-

DTT

-

This compound (or a labeled version like C17-sphinganine or NBD-sphinganine)

-

Specific fatty acyl-CoA (e.g., C16:0-CoA, C18:0-CoA)

-

Internal standard for LC-MS/MS (e.g., d17:1/C18:0 ceramide)

Procedure (LC-MS/MS-based):

-

Incubate the cell lysate in the assay buffer with the desired fatty acyl-CoA.

-

Initiate the reaction by adding C17-sphinganine.

-

Incubate at 37°C for a set time (e.g., 30 minutes).

-

Stop the reaction and extract total lipids.

-

Add an internal standard.

-

Analyze the formation of the specific C17-dihydroceramide product by LC-MS/MS. The activity is expressed as pmol of product formed per mg of protein per minute.[17][20]

Role of this compound in Cell Signaling and Disease

While often considered an intermediate, this compound itself can accumulate under certain conditions, such as inhibition of ceramide synthases by the mycotoxin fumonisin B1, and may exert its own biological effects.[21] However, its primary role is as a precursor to dihydroceramides and subsequently ceramides, which are potent signaling molecules. The acyl chain length of these molecules, determined by the CerS enzymes acting on this compound, is critical for their function. For instance, C16-ceramide is generally considered pro-apoptotic, while very-long-chain ceramides (e.g., C24:0) can be anti-apoptotic. Dysregulation of this compound metabolism and the resulting alterations in the sphingolipid profile are implicated in numerous diseases.

-

Cancer: Changes in the expression of SPT and CerS are observed in various cancers, and the balance between pro-apoptotic ceramides and pro-survival sphingosine-1-phosphate is often dysregulated.[22]

-

Neurodegenerative Diseases: Altered sphingolipid metabolism is a feature of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.[1][8][20]

-

Metabolic Diseases: The accumulation of certain ceramide species is linked to insulin (B600854) resistance and type 2 diabetes.

Implications for Drug Development

The central role of the de novo sphingolipid synthesis pathway in cellular health and disease makes its enzymes attractive targets for therapeutic intervention.

-

Inhibitors of SPT (e.g., myriocin): These are valuable research tools to study the consequences of depleting sphingolipids.

-

Inhibitors of Ceramide Synthases: Developing isoform-specific CerS inhibitors could allow for the targeted manipulation of specific ceramide species to treat diseases like cancer or metabolic disorders.

-

Modulators of Downstream Enzymes: Targeting enzymes that metabolize ceramide is another strategy to alter the balance of bioactive sphingolipids.

Conclusion

This compound is a critical nexus in the de novo synthesis of sphingolipids. Its formation and subsequent acylation are tightly regulated processes that give rise to a diverse array of dihydroceramides and ceramides with distinct biological functions. Understanding the intricacies of this compound metabolism, the enzymes involved, and the methods to accurately quantify these molecules is paramount for researchers and drug development professionals seeking to unravel the complex roles of sphingolipids in health and disease and to develop novel therapeutic strategies targeting this vital metabolic pathway.

References

- 1. Frontiers | Sphingolipids in neurodegenerative diseases [frontiersin.org]

- 2. Inhibiting ceramide synthase 5 expression in microglia decreases neuroinflammation after spinal cord injury - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Enzyme Activities of the Ceramide Synthases CERS2–6 Are Regulated by Phosphorylation in the C-terminal Region - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Sphingolipidomics of A2780 human ovarian carcinoma cells treated with synthetic retinoids - PMC [pmc.ncbi.nlm.nih.gov]

- 6. journals.plos.org [journals.plos.org]

- 7. researchgate.net [researchgate.net]

- 8. Role of Sphingolipid Metabolism in Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Expression of Ceramide Synthases in Mice and Their Roles in Regulating Acyl-Chain Sphingolipids: A Framework for Baseline Levels and Future Implications in Aging and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Characterizing a Common CERS2 Polymorphism in a Mouse Model of Metabolic Disease and in Subjects from the Utah CAD Study - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. C22:0- and C24:0-dihydroceramides Confer Mixed Cytotoxicity in T-Cell Acute Lymphoblastic Leukemia Cell Lines | PLOS One [journals.plos.org]

- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 15. researchgate.net [researchgate.net]

- 16. Loss of Neurological Disease HSAN-I-Associated Gene SPTLC2 Impairs CD8+ T Cell Responses to Infection by Inhibiting T Cell Metabolic Fitness - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Reduced circulating sphingolipids and CERS2 activity are linked to T2D risk and impaired insulin secretion - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Ceramide Synthase 5 Is Essential to Maintain C16:0-Ceramide Pools and Contributes to the Development of Diet-induced Obesity - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Ceramide Synthase 5 Is Essential to Maintain C16:0-Ceramide Pools and Contributes to the Development of Diet-induced Obesity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Frontiers | Exploring Sphingolipid Implications in Neurodegeneration [frontiersin.org]

- 21. Ceramide Synthases Are Attractive Drug Targets for Treating Metabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Sphingolipids and cancer: ceramide and sphingosine-1-phosphate in the regulation of cell death and drug resistance - PMC [pmc.ncbi.nlm.nih.gov]

The Cellular Crossroads: A Technical Guide to the Functions of Sphinganine and Its Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sphingolipids, once considered mere structural components of cellular membranes, are now recognized as critical signaling molecules that govern a multitude of cellular processes, including proliferation, apoptosis, and inflammation. At the heart of sphingolipid metabolism lies sphinganine, a key intermediate whose cellular concentration and metabolic fate have profound implications for cell fate decisions. This technical guide provides an in-depth exploration of the cellular functions of this compound and its principal derivatives—sphingosine (B13886), ceramide, and sphingosine-1-phosphate (S1P). We delve into the intricate signaling pathways they modulate, present quantitative data on their cellular concentrations, and provide detailed experimental protocols for their study. This guide is intended to be a comprehensive resource for researchers, scientists, and drug development professionals working to unravel the complexities of sphingolipid biology and leverage this knowledge for therapeutic innovation.

Introduction: The Sphingolipid Rheostat

The cellular functions of this compound and its derivatives are best understood through the concept of the "sphingolipid rheostat".[1][2][3] This model posits that the balance between pro-apoptotic sphingolipids, such as ceramide and sphingosine, and pro-survival sphingolipids, like sphingosine-1-phosphate (S1P), determines whether a cell proliferates or undergoes programmed cell death. This compound, as the immediate precursor to both of these arms of the rheostat, occupies a critical regulatory node in this balance. While much of its bioactivity is attributed to its conversion to other sphingolipids, this compound itself can exert direct cellular effects.

De Novo Sphingolipid Biosynthesis and the Central Role of this compound

The de novo synthesis of sphingolipids begins in the endoplasmic reticulum with the condensation of L-serine and palmitoyl-CoA by the enzyme serine palmitoyltransferase (SPT), forming 3-ketothis compound.[4] This intermediate is then rapidly reduced to this compound (also known as dihydrosphingosine) by 3-ketothis compound reductase. This compound then serves as the backbone for the synthesis of more complex sphingolipids.

Cellular Functions of this compound and Its Derivatives

This compound: More Than Just a Precursor

While its primary role is that of a metabolic intermediate, this compound is not biologically inert. Accumulation of this compound has been shown to induce apoptosis in some cell types.[5] Furthermore, both this compound and its unsaturated counterpart, sphingosine, are potent inhibitors of protein kinase C (PKC), a key enzyme in signal transduction.[1][6] This inhibition appears to be a direct effect and is a crucial aspect of their pro-apoptotic function. Recent studies have also suggested that extracellular this compound may act as a signaling molecule in the context of drug-induced cancer cell death, with c-Src kinase identified as a potential inhibitory target.[7][8]

The Pro-Apoptotic Arm: Sphingosine and Ceramide

This compound is acylated by ceramide synthases to form dihydroceramide, which is then desaturated to produce ceramide. Ceramide is a well-established second messenger in apoptosis.[6][9] It can be generated in response to a variety of cellular stresses, including chemotherapy and radiation.[6] Ceramide exerts its pro-apoptotic effects through multiple mechanisms, including the activation of protein phosphatases and the formation of channels in the outer mitochondrial membrane, leading to the release of cytochrome c.[10]

Ceramide can be hydrolyzed by ceramidases to yield sphingosine. Sphingosine, like ceramide, is a pro-apoptotic lipid.[11][12] It can induce cell cycle arrest and programmed cell death, often through pathways that are distinct from those activated by ceramide.[11]

The Pro-Survival Arm: Sphingosine-1-Phosphate (S1P)

In contrast to ceramide and sphingosine, S1P is a potent pro-survival and pro-proliferative signaling molecule.[2][13] It is generated by the phosphorylation of sphingosine by sphingosine kinases (SphK1 and SphK2).[4] S1P can act both intracellularly and extracellularly.[2] Extracellularly, S1P binds to a family of five G protein-coupled receptors (S1PR1-5), activating downstream signaling cascades that promote cell growth, survival, and migration.[13][14] The intracellular targets of S1P are less well-defined but are thought to be involved in regulating calcium mobilization and cell growth.[4]

The dynamic balance between the pro-apoptotic ceramide/sphingosine and the pro-survival S1P is critical for cell fate.[3] A shift towards ceramide/sphingosine accumulation promotes apoptosis, while an increase in S1P levels favors cell survival and proliferation. This "sphingolipid rheostat" is a key area of investigation for the development of novel therapeutics, particularly in oncology.[3]

Quantitative Analysis of this compound and Its Derivatives

The precise quantification of this compound and its derivatives is crucial for understanding their roles in cellular processes. The following tables summarize typical concentrations of these sphingolipids in various biological samples.

Table 1: Typical Concentrations of this compound and Derivatives in Mammalian Cell Lines

| Sphingolipid Class | pMEF Cells (pmol/mg protein) | HEK293 Cells (pmol/mg protein) |

| Sphingoid Bases | ||

| Sphingosine (d18:1) | 10 - 30 | 5 - 20 |

| This compound (d18:0) | 5 - 15 | 2 - 10 |

| Sphingoid Base-1-Phosphates | ||

| Sphingosine-1-Phosphate (S1P) | 1 - 5 | 0.5 - 3 |

| This compound-1-Phosphate (SA1P) | 0.2 - 1 | 0.1 - 0.5 |

| Ceramides | ||

| Total Ceramides | 100 - 250 | 80 - 200 |

| Sphingomyelins | ||

| Total Sphingomyelins | 500 - 1500 | 400 - 1200 |

Data adapted from quantitative sphingolipid profiling studies.

Table 2: Concentrations of this compound and Derivatives in Human Plasma

| Sphingolipid | Concentration Range | Notes |

| Sphingosine | 55% higher in Type 2 Diabetes patients | |

| This compound | 45% higher in Type 2 Diabetes patients | |

| Sphingosine-1-Phosphate | 100 ± 22 nM to 372 ± 142 nM | Varies depending on the population studied.[13] |

Data compiled from various studies on sphingolipid levels in human plasma.[15]

Table 3: Changes in Sphingolipid Levels During Apoptosis

| Sphingolipid | Change during Staurosporine-induced Apoptosis in Oligodendrocytes |

| Sphingosine | Increased |

| Sphingosine-1-Phosphate | Decreased |

| C16/18:0-Ceramides | Increased |

| C24:0-Ceramide | Decreased |

Data from a study on staurosporine-induced apoptosis in oligodendrocytes.[16]

Experimental Protocols

Sphingolipid Extraction from Mammalian Cells (Modified Bligh-Dyer Method)

This protocol describes a common method for extracting a broad range of sphingolipids from cultured mammalian cells.[17][18]

Materials:

-

Phosphate-buffered saline (PBS), ice-cold

-

Methanol (HPLC grade)

-

Chloroform (B151607) (HPLC grade)

-

Deionized water

-

Glass tubes with Teflon-lined caps

-

Vortex mixer

-

Centrifuge

Procedure:

-

Cell Harvesting: Aspirate the culture medium and wash the cells twice with ice-cold PBS. Scrape the cells in a minimal volume of PBS and transfer to a glass tube.

-

Lipid Extraction: a. To 1 mL of the cell suspension, add 3.75 mL of a 1:2 (v/v) mixture of chloroform:methanol. Vortex vigorously for 10-15 minutes. b. Add 1.25 mL of chloroform and vortex for 1 minute. c. Add 1.25 mL of deionized water and vortex for another minute.

-

Phase Separation: Centrifuge the mixture at 1000 rpm for 5 minutes to separate the phases. The lower organic phase contains the lipids.

-

Lipid Collection: Carefully collect the lower organic phase using a Pasteur pipette, avoiding the protein interface.

-

Drying and Reconstitution: Evaporate the solvent from the collected organic phase under a stream of nitrogen or using a vacuum concentrator. Reconstitute the dried lipid extract in a suitable solvent for LC-MS/MS analysis.

Quantitative Analysis by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for the sensitive and specific quantification of sphingolipids.[5][17][19]

Instrumentation:

-

High-Performance Liquid Chromatograph (HPLC) or Ultra-High-Performance Liquid Chromatograph (UHPLC) system

-

Reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.7 µm particle size) or a HILIC column (e.g., 50 x 2.1 mm, 1.8 µm particle size)

-

Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

Reversed-Phase Method:

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile/Isopropanol (80:20 v/v) with 0.1% formic acid.

-

Gradient: A typical gradient runs from a high aqueous percentage to a high organic percentage over several minutes.

-

Flow Rate: Approximately 0.4 mL/min.

HILIC Method:

-

Mobile Phase A: Water with 0.2% formic acid and 2 mM ammonium (B1175870) formate.[5]

-

Mobile Phase B: Acetonitrile with 0.2% formic acid.[5]

-

Gradient: A typical gradient runs from high organic to increasing aqueous content.

-

Flow Rate: Approximately 200-400 µL/min.

Mass Spectrometry Parameters:

-

Ionization Mode: Electrospray Ionization (ESI), positive ion mode.

-

Analysis Mode: Multiple Reaction Monitoring (MRM) for targeted quantification. Specific precursor-to-product ion transitions for each sphingolipid and internal standard must be optimized.

Cell Viability Assay (MTS Assay)

The MTS assay is a colorimetric method for assessing cell viability in response to treatment with sphingolipids or other compounds.[20][21][22]

Materials:

-

96-well cell culture plates

-

MTS reagent solution (containing MTS and an electron coupling reagent like PES)

-

Plate reader capable of measuring absorbance at 490 nm

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density in a final volume of 100 µL per well. Include wells with medium only for background subtraction.

-

Treatment: After allowing cells to adhere (typically overnight), treat them with various concentrations of the sphingolipid of interest. Include a vehicle control.

-

Incubation: Incubate the plate for the desired exposure period (e.g., 24, 48, or 72 hours).

-

MTS Addition: Add 20 µL of MTS reagent solution to each well.

-

Incubation with MTS: Incubate the plate for 1 to 4 hours at 37°C.

-

Absorbance Measurement: Record the absorbance at 490 nm using a plate reader.

-

Data Analysis: Subtract the background absorbance (medium only wells) from all other readings. Calculate cell viability as a percentage of the vehicle control.

This compound and Its Derivatives in Drug Development

The critical role of the sphingolipid rheostat in determining cell fate has made the enzymes that regulate this balance attractive targets for drug development.[3]

-

Inhibition of Sphingosine Kinases: Inhibitors of SphK1 are being investigated as anti-cancer agents, as they would be expected to decrease the levels of pro-survival S1P and increase the levels of pro-apoptotic sphingosine and ceramide.[3]

-

Modulation of S1P Receptors: Agonists and antagonists of S1P receptors are in development for a range of indications, including autoimmune diseases and cancer.[14]

-

Targeting Ceramide Metabolism: Strategies to increase cellular ceramide levels, for example, by inhibiting ceramidases, are also being explored for cancer therapy.

The study of this compound and its derivatives continues to be a vibrant area of research with significant therapeutic potential. A thorough understanding of their cellular functions and the development of robust analytical methods are essential for translating this potential into novel and effective therapies.

Conclusion

This compound stands at a crucial metabolic crossroads, directing the flow of substrates towards either cell survival or programmed cell death. Its derivatives, sphingosine, ceramide, and sphingosine-1-phosphate, are potent signaling molecules with often opposing effects. The intricate interplay between these molecules, governed by the "sphingolipid rheostat," is a fundamental regulatory mechanism in cellular physiology and pathophysiology. This technical guide has provided a comprehensive overview of the cellular functions of this compound and its derivatives, supported by quantitative data and detailed experimental protocols. It is our hope that this resource will aid researchers, scientists, and drug development professionals in their efforts to further elucidate the roles of these fascinating lipids and to harness their therapeutic potential.

References

- 1. Regulation of protein kinase C by sphingosine and lysosphingolipids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Sphingosine kinase, sphingosine-1-phosphate, and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Sphingosine-1-phosphate - Wikipedia [en.wikipedia.org]

- 5. benchchem.com [benchchem.com]

- 6. Mechanism of protein kinase C inhibition by sphingosine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. journal.waocp.org [journal.waocp.org]

- 8. Secretion of this compound by Drug-Induced Cancer Cells and Modified Mimetic this compound (MMS) as c-Src Kinase Inhibitor [journal.waocp.org]

- 9. researchgate.net [researchgate.net]

- 10. Sphingolipids and mitochondrial apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A house divided: ceramide, sphingosine, and sphingosine-1-phosphate in programmed cell death - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Sphingosine in apoptosis signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Sphingosine 1-phosphate signalling in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Simultaneous Quantification of Sphingolipids in Small Quantities of Liver by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Neurons and Oligodendrocytes Recycle Sphingosine 1-Phosphate to Ceramide: SIGNIFICANCE FOR APOPTOSIS AND MULTIPLE SCLEROSIS - PMC [pmc.ncbi.nlm.nih.gov]

- 17. benchchem.com [benchchem.com]

- 18. Liquid samples (bligh and dyer) | Cyberlipid [cyberlipid.gerli.com]

- 19. A rapid and quantitative LC-MS/MS method to profile sphingolipids - PMC [pmc.ncbi.nlm.nih.gov]

- 20. broadpharm.com [broadpharm.com]

- 21. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 22. creative-bioarray.com [creative-bioarray.com]

The Sphinganine to Sphingosine Ratio: A Critical Nexus in Cellular Signaling and Disease

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The ratio of sphinganine to sphingosine (B13886) (Sa/So) is emerging as a critical biomarker and a key modulator of cellular fate. This technical guide provides a comprehensive overview of the biological significance of the Sa/So ratio, delving into its role in fundamental cellular processes, its implications in various disease states, and the methodologies for its accurate quantification. An elevated Sa/So ratio, primarily resulting from the inhibition of dihydroceramide (B1258172) desaturase 1 (DEGS1), disrupts the delicate balance of the sphingolipid rheostat, leading to the accumulation of pro-apoptotic precursors and the depletion of critical signaling molecules. This guide offers detailed experimental protocols for the measurement of this compound and sphingosine, presents quantitative data from various biological systems, and illustrates the intricate signaling pathways and experimental workflows associated with the Sa/So ratio.

Introduction: The Sphingolipid Rheostat and the Significance of the Sa/So Ratio

Sphingolipids are a class of bioactive lipids that are not only structural components of cellular membranes but also pivotal signaling molecules involved in a myriad of cellular processes, including cell growth, differentiation, apoptosis, and inflammation. The concept of the "sphingolipid rheostat" posits that the balance between pro-apoptotic sphingolipids, such as ceramide and sphingosine, and pro-survival sphingolipids, like sphingosine-1-phosphate (S1P), dictates the cell's fate.

This compound (Sa) is the immediate precursor to sphingosine (So) in the de novo sphingolipid synthesis pathway. The conversion of dihydroceramide (formed from this compound) to ceramide (which can be hydrolyzed to sphingosine) is catalyzed by the enzyme dihydroceramide desaturase 1 (DEGS1). Inhibition of DEGS1 leads to an accumulation of this compound and a subsequent increase in the Sa/So ratio, a condition that has been linked to cellular dysfunction and various pathologies.[1][2]

Biological Significance of an Altered Sa/So Ratio

An elevated Sa/So ratio is a hallmark of disrupted sphingolipid metabolism and has profound biological consequences.

Induction of Apoptosis and Cell Cycle Arrest

The accumulation of this compound is cytotoxic and can trigger programmed cell death (apoptosis).[3] This is mediated through several mechanisms, including the activation of caspase-dependent pathways, cleavage of Bid, release of mitochondrial cytochrome c, and activation of effector caspases 3 and 7.[4] Furthermore, an increased Sa/So ratio can lead to cell cycle arrest, often at the G0/G1 phase, which is associated with the hypophosphorylation of the retinoblastoma protein (pRb).

Role in Cancer

Aberrant sphingolipid metabolism is a characteristic feature of many cancers. In glioblastoma, the sphingolipid rheostat is often shifted towards the pro-survival S1P, with a concurrent decrease in ceramides.[5][6] Targeting enzymes that alter the ceramide-to-S1P ratio is a promising therapeutic strategy.[7] For instance, in A549 human lung adenocarcinoma cells, taxol resistance is associated with significant alterations in sphingolipid metabolism, including changes in sphingosine levels.[8][9] The Sa/So ratio, therefore, represents a potential biomarker for cancer prognosis and a target for therapeutic intervention.

Implications in Neurodegenerative Diseases

Dysregulation of sphingolipid metabolism is increasingly implicated in the pathogenesis of neurodegenerative disorders. In Alzheimer's disease (AD), for example, the S1P/sphingosine ratio is significantly reduced in the hippocampus and inferior temporal cortex of patients in later Braak stages.[10] Studies in AD mouse models have also shown alterations in the levels of this compound and sphingosine in brain tissues.[11] These findings suggest that an imbalanced Sa/So ratio may contribute to the neuronal dysfunction and cell death observed in these conditions.

Biomarker of Fumonisin Exposure

The mycotoxin fumonisin B1 is a potent inhibitor of ceramide synthase, an enzyme upstream of DEGS1.[12] Exposure to fumonisins leads to a significant increase in the Sa/So ratio in tissues, serum, and urine.[10] This has established the Sa/So ratio as a reliable and sensitive biomarker for fumonisin exposure in both animals and humans.[13]

Quantitative Data on the this compound to Sphingosine Ratio

The Sa/So ratio varies across different tissues, cell types, and disease states. The following tables summarize quantitative data from various studies.

| Biological System | Condition | This compound (Sa) Level | Sphingosine (So) Level | Sa/So Ratio | Reference(s) |

| Human Skin | Healthy Controls | - | - | ~0.4 | [14] |

| Atopic Dermatitis (Non-lesional) | - | - | Significantly lower than healthy | [14] | |

| Atopic Dermatitis (Lesional) | - | - | Significantly lower than healthy | [14] | |

| Rat Serum | Male | 51 ± 32 ng/mL | 75 ± 40 ng/mL | ~1:1.47 | [15][16] |

| Female | 62 ± 61 ng/mL | 805 ± 549 ng/mL | ~1:13 | [15][16] | |

| Human Brain (Hippocampus) | Braak Stage I/II | - | - | ~3.5 | [10] |

| Braak Stage III/IV | - | - | ~1.2 (66% lower than controls) | [10] | |

| Glioblastoma (GBM) | Normal Brain Tissue | - | ~0.2 pmol/mg tissue (S1P) | - | [5][6] |

| GBM Brain Tissue | - | ~1.0 pmol/mg tissue (S1P) | Shifted towards S1P | [5][6] |

Note: Data is presented as reported in the cited literature and may have been measured using different units and normalization methods. Direct comparison across studies should be made with caution.

Experimental Protocols

Accurate quantification of this compound and sphingosine is crucial for studying the biological significance of their ratio. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this analysis.

Sample Preparation and Lipid Extraction

4.1.1. From Cultured Cells

-

Cell Harvesting: Harvest 1-10 million cells by trypsinization or scraping. Wash the cell pellet twice with ice-cold phosphate-buffered saline (PBS).

-

Internal Standard Spiking: Resuspend the cell pellet in a known volume of PBS. Add a mixture of internal standards, such as C17-sphingosine and C17-sphinganine, to the cell suspension.[5]

-

Lipid Extraction (Bligh-Dyer Method):

-

Add a 2:1:0.8 (v/v/v) mixture of chloroform (B151607):methanol (B129727):water to the cell suspension.

-

Vortex thoroughly and incubate on ice.

-

Induce phase separation by adding chloroform and water to achieve a final ratio of 2:2:1.8 (v/v/v) of chloroform:methanol:water.

-

Centrifuge to separate the aqueous (upper) and organic (lower) phases.

-

Carefully collect the lower organic phase containing the lipids.[5]

-

-

Drying and Reconstitution: Evaporate the solvent from the collected organic phase under a stream of nitrogen or using a vacuum concentrator. Reconstitute the dried lipid extract in a suitable solvent for LC-MS/MS analysis, typically the initial mobile phase of the chromatography gradient.[5]

4.1.2. From Plasma/Serum

-

Protein Precipitation: To 10 µL of plasma or serum, add 200 µL of ice-cold methanol containing the internal standards.[17]

-

Incubation and Centrifugation: Vortex the mixture and incubate on ice for 20 minutes to allow for protein precipitation. Centrifuge at high speed (e.g., 13,000 rpm) for 2 minutes.[17]

-

Supernatant Collection: Carefully transfer the supernatant to a new tube for LC-MS/MS analysis.[17]

4.1.3. From Brain Tissue

-

Homogenization: Homogenize fresh or frozen brain tissue in a suitable buffer.

-

Lipid Extraction (Folch Method):

-

Treat the tissue homogenate with 19 volumes of a 2:1 (v/v) mixture of chloroform:methanol.

-

Add a small amount of water to induce phase separation.

-

The lower chloroform phase contains the lipids.[18]

-

-

Alkaline Methanolysis (Optional): To remove glycerophospholipids, the dried lipid extract can be subjected to alkaline methanolysis (e.g., 0.6 N NaOH in methanol for 1 hour). Neutralize and re-extract the lipids.[19]

LC-MS/MS Analysis

-

Chromatographic Separation:

-

Column: A C18 reversed-phase column is commonly used (e.g., Agilent Eclipse Plus C18, 2.1 mm × 50 mm, 5 µm).[20]

-

Mobile Phase: A gradient elution is typically employed using a binary solvent system.

-

Gradient: A typical gradient starts with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the lipids.

-

-

Mass Spectrometric Detection:

-

Ionization: Electrospray ionization (ESI) in positive ion mode is used for the detection of this compound and sphingosine.

-

Analysis Mode: Multiple Reaction Monitoring (MRM) is employed for its high sensitivity and specificity.

-

MRM Transitions:

-

This compound (d18:0): e.g., m/z 302.3 → 284.3

-

Sphingosine (d18:1): e.g., m/z 300.3 → 282.3

-

C17-Sphinganine (Internal Standard): e.g., m/z 288.3 → 270.3

-

C17-Sphingosine (Internal Standard): e.g., m/z 286.3 → 268.3

-

-

-

Quantification:

-

Generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte standards.

-

Determine the concentration of this compound and sphingosine in the samples using their peak area ratios and the calibration curve.

-

Normalize the final concentrations to the amount of starting material (e.g., cell number, protein concentration, or tissue weight).

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways influenced by the Sa/So ratio and typical experimental workflows for its investigation.

Signaling Pathways

References

- 1. lipidmaps.org [lipidmaps.org]

- 2. researchers.mq.edu.au [researchers.mq.edu.au]

- 3. A house divided: ceramide, sphingosine, and sphingosine-1-phosphate in programmed cell death - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. digitalcommons.library.uab.edu [digitalcommons.library.uab.edu]

- 6. The role of sphingolipid rheostat in the adult-type diffuse glioma pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. LC-MS based sphingolipidomic study on A549 human lung adenocarcinoma cell line and its taxol-resistant strain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. LC-MS based sphingolipidomic study on A549 human lung adenocarcinoma cell line and its taxol-resistant strain - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Loss of the neuroprotective factor Sphingosine 1-phosphate early in Alzheimer’s disease pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. dovepress.com [dovepress.com]

- 11. researchgate.net [researchgate.net]

- 12. Sphingolipids in neurodegeneration (with focus on ceramide and S1P) - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Sphingolipids activate the endoplasmic reticulum stress surveillance pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 14. sciex.com [sciex.com]

- 15. Targeting dihydroceramide desaturase 1 (Des1): Syntheses of ceramide analogues with a rigid scaffold, inhibitory assays, and AlphaFold2-assisted structural insights reveal cyclopropenone PR280 as a potent inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. Analysis of Brain Lipids - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 18. Measuring Brain Lipids - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Validated LC‐MS/MS method of Sphingosine 1‐phosphate quantification in human serum for evaluation of response to radiotherapy in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 20. A rapid and quantitative LC-MS/MS method to profile sphingolipids - PMC [pmc.ncbi.nlm.nih.gov]

The Emergence of Sphinganine as a Bioactive Lipid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sphinganine, a key intermediate in the de novo biosynthesis of sphingolipids, has emerged from the shadow of its well-studied analog, sphingosine (B13886), to be recognized as a potent bioactive lipid molecule in its own right.[1][2] While structurally differing only by the absence of a trans double bond, this seemingly minor variation does not preclude this compound from exerting significant influence over fundamental cellular processes. This technical guide provides an in-depth exploration of the discovery of this compound's bioactivity, detailing the signaling pathways it modulates, the experimental protocols used to elucidate its functions, and quantitative data from key studies. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of lipidomics, cell signaling, and drug development.

Introduction: Beyond a Simple Precursor

For many years, this compound was primarily viewed as a transient metabolic precursor to sphingosine and, subsequently, to more complex sphingolipids such as ceramides (B1148491) and sphingomyelin.[1][2] However, accumulating evidence has demonstrated that this compound itself can accumulate under certain pathological and experimental conditions, and directly participates in cell signaling.[3] Like sphingosine, this compound is a key component of the "sphingolipid rheostat," a concept that posits the balance between pro-apoptotic sphingolipids (ceramide and sphingosine/sphinganine) and pro-survival sphingosine-1-phosphate (S1P) as a critical determinant of cell fate.[2][4]

This compound Metabolism and the Sphingolipid Rheostat

The cellular concentration of this compound is tightly regulated through a series of enzymatic reactions. The de novo synthesis of sphingolipids, occurring in the endoplasmic reticulum, begins with the condensation of L-serine and palmitoyl-CoA to form 3-ketodihydrosphingosine, which is then reduced to this compound.[2] this compound can then be acylated to form dihydroceramide, which is subsequently desaturated to produce ceramide.[2] Alternatively, this compound can be phosphorylated to this compound-1-phosphate. The interplay between these metabolic pathways dictates the cellular levels of this compound and its downstream bioactive metabolites.

Key Signaling Pathways Modulated by this compound

Inhibition of Protein Kinase C (PKC)

One of the earliest recognized bioactive functions of sphingoid bases was their ability to inhibit Protein Kinase C (PKC), a critical family of enzymes in signal transduction.[5][6] this compound, like sphingosine, acts as a potent inhibitor of PKC.[7] This inhibition is thought to occur through competition with diacylglycerol (DAG), the endogenous activator of PKC, for binding to the regulatory domain of the enzyme.[5] By inhibiting PKC, this compound can antagonize signaling pathways that promote cell proliferation and survival.

Induction of Apoptosis

This compound is a potent inducer of apoptosis, or programmed cell death, in a variety of cell types.[7] This pro-apoptotic activity is mediated through multiple mechanisms, including the intrinsic (mitochondrial) and lysosomal pathways.

This compound can directly and indirectly perturb mitochondrial function.[7] It has been shown to induce a decrease in the mitochondrial membrane potential (ΔΨm) and promote the release of cytochrome c into the cytosol.[7] Cytosolic cytochrome c then participates in the formation of the apoptosome, leading to the activation of caspase-9 and downstream executioner caspases, such as caspase-3.[7]

Due to its basic nature, this compound can accumulate in the acidic environment of lysosomes.[8] At sufficient concentrations, it can disrupt lysosomal membrane integrity, leading to the release of lysosomal proteases, such as cathepsins, into the cytosol.[8] These proteases can then activate pro-apoptotic Bcl-2 family proteins and trigger the caspase cascade, further amplifying the apoptotic signal.[8]

Quantitative Data on this compound Bioactivity

The following table summarizes quantitative data from studies investigating the effects of this compound on various cellular processes. It is important to note that the effective concentrations can vary depending on the cell type and experimental conditions.

| Cellular Process | Cell Type | This compound Concentration | Observed Effect | Reference |

| Apoptosis Induction | Jurkat T-cell lymphoma | < 4 µM (for 6h) | > 50% reduction in cell viability | [7] |

| PKC Inhibition | In vitro assay | 10 mol % | Significant inhibition | [9] |

| Cell Growth Inhibition | Chinese hamster ovary cells | IC50 ≈ 10 µM | Inhibition of cell growth | [9] |

Experimental Protocols

Lipid Extraction for this compound Analysis

A common method for extracting sphingolipids from biological samples is a modified Bligh and Dyer method.

Materials:

-

Cells or tissue sample

-

Phosphate-buffered saline (PBS), ice-cold

-

Methanol:Water (2:0.8 v/v), ice-cold

-

Chloroform (B151607), ice-cold

-

Glass tubes

-

Centrifuge

Procedure:

-

Harvest cells and wash with ice-cold PBS.

-

Lyse cells in an appropriate volume of ice-cold methanol:water (2:0.8 v/v).

-

Transfer the lysate to a glass tube and add an equal volume of ice-cold chloroform.

-

Vortex vigorously to mix and allow the phases to separate at 4°C for 1 hour.

-

Centrifuge at 3,000 x g for 10 minutes to ensure complete phase separation.

-

Carefully collect the lower chloroform phase, which contains the lipids, into a new glass tube.

-

Dry the lipid extract under a stream of nitrogen gas.

-

Resuspend the dried lipids in an appropriate solvent for downstream analysis.

Quantification of this compound by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of this compound.[10][11][12][13]

General Workflow:

-

Sample Preparation: Extract lipids as described above. Spike the sample with a known amount of a suitable internal standard (e.g., C17-sphinganine) prior to extraction to correct for sample loss and matrix effects.

-

Chromatographic Separation: Separate the lipid extract using high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) with a suitable column (e.g., C18).

-

Mass Spectrometric Detection: Introduce the separated lipids into a tandem mass spectrometer.

-

Quantification: Use multiple reaction monitoring (MRM) to detect the specific precursor-to-product ion transitions for this compound and the internal standard. Generate a standard curve with known concentrations of this compound to quantify the amount in the sample.

Conclusion and Future Directions

The discovery of this compound as a bioactive lipid has significantly expanded our understanding of sphingolipid signaling. It is now clear that this compound is not merely a passive intermediate but an active participant in the regulation of critical cellular processes such as cell growth, survival, and death. For drug development professionals, the enzymes involved in this compound metabolism represent potential therapeutic targets for diseases characterized by dysregulated cell proliferation and apoptosis, such as cancer.[2][14]

Future research should focus on further delineating the specific protein interactors of this compound to uncover novel downstream effectors of its signaling pathways. The development of more sophisticated tools, such as trifunctional this compound probes, will be instrumental in mapping its spatiotemporal distribution within cells and identifying its protein binding partners in a physiological context.[15][16] A deeper understanding of the biological roles of this compound will undoubtedly pave the way for innovative therapeutic strategies targeting the sphingolipid metabolic network.

References

- 1. lipotype.com [lipotype.com]

- 2. Sphingosine: What It Is, Biosynthesis, and Roles in Health & Disease - MetwareBio [metwarebio.com]

- 3. ovid.com [ovid.com]

- 4. Sphingosine in apoptosis signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Regulation of protein kinase C by sphingosine and lysosphingolipids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Mechanism of protein kinase C inhibition by sphingosine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Phytosphingosine induced mitochondria‐involved apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Sphingosine-induced apoptosis is dependent on lysosomal proteases - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Quantification of sphingosine and this compound from crude lipid extracts by HPLC electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. academic.oup.com [academic.oup.com]

- 12. Quantification of sphingosine-1-phosphate and related sphingolipids by liquid chromatography coupled to tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. A rapid and quantitative LC-MS/MS method to profile sphingolipids - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Sphingolipids: Key Regulators of Apoptosis and Pivotal Players in Cancer Drug Resistance [mdpi.com]

- 15. biorxiv.org [biorxiv.org]

- 16. pubs.acs.org [pubs.acs.org]

Sphinganine's Crucial Role in Cell Membrane Structure and Integrity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sphinganine, or dihydrosphingosine, is a pivotal intermediate in the de novo biosynthesis of all sphingolipids, a class of lipids essential for the structural and functional integrity of eukaryotic cell membranes. While often viewed as a transient precursor to more complex sphingolipids like ceramides (B1148491) and sphingomyelins, the accumulation of this compound, either through genetic defects or pharmacological inhibition of downstream enzymes, has profound consequences for membrane biophysics and cell fate. This technical guide provides an in-depth examination of this compound's role in modulating cell membrane structure, its impact on membrane integrity, and the cellular signaling pathways triggered by its accumulation. Detailed experimental protocols and quantitative data are presented to offer a comprehensive resource for researchers in cell biology and drug development.

Introduction: this compound within the Sphingolipidome

Sphingolipids are not merely structural components of the lipid bilayer; they are critical players in cell signaling, recognition, and membrane dynamics. The backbone of all complex sphingolipids is a long-chain amino alcohol, with this compound being the initial and fundamental sphingoid base synthesized in the endoplasmic reticulum.

Structurally, this compound is an 18-carbon amino alcohol. A key distinguishing feature is its fully saturated alkyl chain. This contrasts with its well-known derivative, sphingosine, which possesses a trans double bond at the C4-5 position. This seemingly minor structural difference—the absence of a double bond—significantly alters its biophysical properties and its influence on the lipid packing and fluidity of the cell membrane. Under normal physiological conditions, this compound is rapidly acylated by ceramide synthases (CerS) to form dihydroceramide, keeping its free form at very low concentrations. However, disruption of this pathway leads to this compound accumulation, transforming it from a simple metabolic intermediate into a potent bioactive molecule.

The De Novo Sphingolipid Biosynthesis Pathway

This compound is synthesized in the endoplasmic reticulum through a conserved pathway. The process begins with the condensation of L-serine and palmitoyl-CoA, a reaction catalyzed by serine palmitoyltransferase (SPT). The product, 3-ketothis compound, is then rapidly reduced to this compound by 3-ketothis compound reductase (KDSR). The subsequent N-acylation of this compound by one of six ceramide synthases (CerS1-6) forms dihydroceramide. This step is a critical regulatory point and a common target for pharmacological intervention.

An In-depth Technical Guide on the Intracellular Localization and Transport of Sphinganine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sphinganine, a saturated sphingoid long-chain base, serves as a critical intermediate in the de novo biosynthesis of all sphingolipids.[1] This pathway, originating in the endoplasmic reticulum (ER), gives rise to a diverse array of bioactive lipids, including ceramides (B1148491), sphingomyelins, and complex glycosphingolipids, which are integral to cell structure, signaling, and regulation. Dysregulation of sphingolipid metabolism is implicated in a host of diseases, ranging from metabolic disorders to cancer and neurodegenerative conditions. While significant research has focused on the downstream products of this compound, particularly ceramide and sphingosine-1-phosphate (S1P), a detailed understanding of the intracellular trafficking and precise subcellular distribution of this compound itself is paramount for a complete picture of sphingolipid homeostasis and its role in pathology. This technical guide provides a comprehensive overview of the current knowledge on the intracellular localization and transport of this compound, details relevant experimental protocols, and presents visual workflows and pathways to aid in research and drug development endeavors.

Intracellular Localization of this compound

The primary site of this compound synthesis is the cytosolic face of the endoplasmic reticulum (ER).[2] Here, the sequential action of two key enzymes, serine palmitoyltransferase (SPT) and 3-ketothis compound reductase (KSR), produces this compound from serine and palmitoyl-CoA.[3] While the ER is the principal hub of its biogenesis, this compound is not confined to this organelle. Its subsequent metabolic conversions occur in different subcellular locations, necessitating its transport between organelles.

Evidence suggests the presence of this compound and its metabolites in various cellular compartments, including the Golgi apparatus, mitochondria, and lysosomes, albeit at concentrations that are not as well-quantified as those of other sphingolipids like ceramide. The localization of ceramide synthases (CerS), the enzymes that acylate this compound to form dihydroceramide, is predominantly in the ER and mitochondria-associated membranes (MAMs), implying that this compound must be available at these sites.[4][5] Furthermore, the salvage pathway, which involves the breakdown of complex sphingolipids in lysosomes, can generate sphingosine (B13886), which can be re-acylated to ceramide or phosphorylated. While not directly this compound, this highlights the dynamic movement of sphingoid bases between organelles.[6]

Quantitative Data on Subcellular Distribution

Quantitative data on the specific concentration of this compound in different organelles is sparse in the current literature. Most lipidomics studies focus on the more abundant and biologically active downstream metabolites. However, the development of sensitive LC-MS/MS methods allows for the quantification of this compound in total cell lysates and, with appropriate subcellular fractionation, could be applied to determine its organelle-specific concentrations.[7][8][9] The table below is a template for how such data, if available, would be presented.

| Organelle | This compound Concentration (pmol/mg protein) | Reference |

| Endoplasmic Reticulum (ER) | Data not available | |

| Mitochondria | Data not available | |

| Mitochondria-Associated Membranes (MAMs) | Data not available | |

| Golgi Apparatus | Data not available | |

| Plasma Membrane (PM) | Data not available | |

| Lysosomes | Data not available |

Researchers are encouraged to perform quantitative lipidomics on isolated organelles to populate this critical dataset.

Transport Mechanisms of this compound

The transport of this compound from its site of synthesis in the ER to other cellular compartments is a crucial step for its conversion into various complex sphingolipids and for its potential signaling roles. This transport can occur through vesicular and non-vesicular pathways.

Vesicular Transport: Like other lipids and proteins, this compound can be incorporated into transport vesicles that bud from the ER and traffic to the Golgi apparatus and other destinations.[10] This mode of transport is a general mechanism for the bulk flow of lipids through the secretory pathway.

Non-Vesicular Transport: This mechanism involves the transfer of individual lipid molecules between membranes, often at membrane contact sites (MCS), facilitated by lipid transfer proteins (LTPs).[11] While the non-vesicular transport of ceramide by the ceramide transfer protein (CERT) is well-characterized, specific transporters for this compound have not been definitively identified.[12] However, the existence of such transporters is plausible given the need for rapid and regulated flux of this compound for ceramide synthesis. The sterol transporter STARD3 has been shown to transport sphingosine at ER-lysosome contact sites, suggesting that similar proteins may exist for this compound.[6]

The kinetics of this compound transport are also not well-defined. The rate of its acylation by ceramide synthases, which have Km values for this compound in the low micromolar range (2-5 µM), provides an indirect measure of its flux through the de novo synthesis pathway.[13]

Signaling Pathways Involving this compound and its Metabolites

While this compound itself is not considered a primary signaling molecule, its phosphorylated derivative, this compound-1-phosphate (dihydrosphingosine-1-phosphate), and its downstream product, sphingosine-1-phosphate (S1P), are potent signaling lipids.[14] These molecules regulate a wide array of cellular processes, including cell proliferation, survival, migration, and immune responses, primarily by acting as ligands for a family of G protein-coupled receptors (S1PRs).[15][16][17] The balance between pro-apoptotic ceramides and pro-survival S1P, often referred to as the "sphingolipid rheostat," is a critical determinant of cell fate.

Sphingolipid rheostat and S1P signaling pathway.

Experimental Protocols

Subcellular Fractionation for this compound Analysis

This protocol describes the isolation of major organelles for subsequent lipid analysis.

Materials:

-

Cell culture flasks

-

Phosphate-buffered saline (PBS), ice-cold

-

Dounce homogenizer with a tight-fitting pestle

-

Fractionation buffer (e.g., 250 mM sucrose, 10 mM HEPES, pH 7.4, 1 mM EDTA)

-

Centrifuge and ultracentrifuge

-

Protein assay kit (e.g., BCA)

Procedure:

-

Harvest cultured cells by scraping and wash twice with ice-cold PBS.

-

Resuspend the cell pellet in a hypotonic buffer and allow to swell on ice.

-

Homogenize the cells using a Dounce homogenizer until >90% of cells are lysed (monitor by microscopy).

-

Perform differential centrifugation to isolate different organelles:

-

Centrifuge the homogenate at low speed (e.g., 600 x g for 10 min) to pellet nuclei.

-

Centrifuge the supernatant at a medium speed (e.g., 10,000 x g for 20 min) to pellet mitochondria.

-

Centrifuge the resulting supernatant at high speed (e.g., 100,000 x g for 1 hour) to pellet microsomes (ER and Golgi fragments). The supernatant is the cytosolic fraction.[18]

-

-

Wash each pellet with fractionation buffer and resuspend in a suitable buffer for lipid extraction.

-

Determine the protein concentration of each fraction for normalization of lipid levels.

Workflow for subcellular fractionation.

Quantitative Analysis of this compound by LC-MS/MS

This protocol outlines the quantification of this compound from biological samples.[7][8]

Materials:

-

Subcellular fractions or total cell lysates

-

Internal standard (e.g., C17-sphinganine)

-

Chloroform, methanol, and other organic solvents

-

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

Procedure:

-